molecular formula C9H8ClN B1222833 Isoquinolinium chloride CAS No. 21364-46-5

Isoquinolinium chloride

Cat. No. B1222833
CAS RN: 21364-46-5
M. Wt: 165.62 g/mol
InChI Key: IYRMNDOLPONSCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoquinolinium chloride derivatives can be synthesized through various chemical pathways. One efficient route involves the palladium-catalyzed carbonylation-decarboxylation of diethyl(2-iodoaryl)malonates with imidoyl chlorides, leading to the formation of substituted isoquinolin-1(2H)-ones in reasonable to good yields (Zheng & Alper, 2008). Another method employs the reaction of isoquinoline with trifluoroacetimidoyl chlorides and isocyanides, resulting in novel blue-light-emitting derivatives (Rahmani et al., 2017).

Molecular Structure Analysis

The molecular structure of isoquinolinium chloride salts is intricate due to the presence of the isoquinoline ring. For example, the molecular salt 1-isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinolin-2-ium chloride demonstrates complex hydrogen bonding patterns in its crystal structure, indicating the nuanced interactions that can occur within these compounds (Okmanov et al., 2019).

Chemical Reactions and Properties

Isoquinolinium chlorides undergo a variety of chemical reactions, enabling the synthesis of diverse organic compounds. Notably, a gold(III) chloride-catalyzed three-component reaction facilitates the addition of alkynes on activated quinoline/isoquinolines, producing alkynyl-substituted derivatives (Yadav et al., 2008). Additionally, iron(III) chloride-mediated tandem cyclization/selenation of N'-(2-alkynylbenzylidene)hydrazides and diselenides has been utilized to synthesize organoselenyl isoquinolinium imides, showcasing the chemical versatility of these compounds (Yao et al., 2020).

Physical Properties Analysis

The physical properties of isoquinolinium chloride derivatives, such as fluorescence and light-emitting capabilities, have been explored in studies such as the synthesis of blue-light-emitting 2H-imidazo[5,1-a]isoquinolinium chloride derivatives, highlighting their potential for developing fluorescent molecular probes (Rahmani et al., 2017).

Chemical Properties Analysis

Isoquinolinium chlorides exhibit a broad range of chemical properties, including reactivity towards various chemical transformations. The ability of these compounds to participate in reactions such as vinylogous Mannich reactions underscores their utility in organic synthesis, enabling the creation of complex molecular architectures with high diastereoselectivity (Hermange et al., 2009).

Scientific Research Applications

  • Neuromuscular Blocking Properties : Isoquinolinium bisquaternary compounds, like BW.252C64 and BW.403C65, exhibit non-depolarizing neuromuscular block properties. Their potencies are comparable to tubocurarine, with shorter effects duration. These compounds have been studied in different animal species, showing variations in uptake and recovery from paralysis (Hughes, 1972).

  • Cardiac Effects : N-(4-methoxybenzyl)-isoquinolinium chloride (WIN 2173) shows weak ganglionic and neuromuscular blocking effects, with its main action being a positive inotropic and chronotropic effect on the heart. These effects are more pronounced under hypothermic conditions and have been demonstrated in both animals and humans (Dipalma, 1955).

  • Catalytic Activity in Asymmetric Hydrogenation : Isoquinolinium chlorides have been used in the asymmetric hydrogenation of isoquinoline salts to produce chiral tetrahydroisoquinolines (THIQs). Salt formation enhances the catalytic activity and enantioselectivity of the process, with chloride anions playing a crucial role in the proposed mechanism (Kita et al., 2015).

  • Photophysical Properties : Blue-light-emitting derivatives of 2H-imidazo[5,1-a]isoquinolinium chloride have been synthesized, showing potential for use as fluorescent molecular probes in biological studies due to their high fluorescence quantum yields and large Stokes shifts (Rahmani et al., 2017).

  • Binding to Nucleic Acids : Isoquinoline alkaloids, including isoquinolinium salts, exhibit potential anticancer properties through their interaction with nucleic acids. Studies on their binding specificity and energetics are crucial for drug design and developing new therapeutic agents (Bhadra & Kumar, 2011).

  • Antimicrobial Properties : Isoquinolinium derivatives have been evaluated for antimicrobial activity. For instance, 5-hydroxyisoquinolinium salts with various alkyl side chains have shown potential against bacterial and fungal strains, with their efficacy and lipophilicity being critical factors (Soukup et al., 2016).

  • Conformational Analysis : The conformational analysis of an isoquinolinium hydrochloride in water using residual dipolar couplings has been performed, offering insights into its structural characteristics (Trigo-Mourino et al., 2010).

  • Application in Drug Design : Isoquinolines, including isoquinolinium cores, are important in drug design due to their wide range of biological characteristics and therapeutic applications. They have been used in treatments for various ailments, such as tumors and cardiovascular diseases (Luo et al., 2020).

Safety And Hazards


  • Toxicity : Isoquinolinium chloride is likely toxic, especially if ingested or inhaled. It may cause irritation to the skin, eyes, and respiratory tract.

  • Handling Precautions : Proper protective equipment (gloves, goggles, lab coat) should be used when handling this compound.

  • Storage : Store isoquinolinium chloride in a cool, dry place away from direct sunlight.


Future Directions

Research on isoquinolinium chloride could focus on:



  • Biological Activity : Investigating its potential as a drug candidate or as a precursor for other bioactive compounds.

  • Synthetic Methods : Developing more efficient and environmentally friendly synthetic routes.

  • Structural Modifications : Exploring derivatives with improved properties.


properties

IUPAC Name

isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-7H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRMNDOLPONSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC=CC2=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

119-65-3 (Parent)
Record name Isoquinoline, hydrochloride (1:1)
Source ChemIDplus
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DSSTOX Substance ID

DTXSID4066701
Record name Isoquinoline, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolinium chloride

CAS RN

21364-46-5
Record name Isoquinoline, hydrochloride (1:1)
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Record name Isoquinoline, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoquinoline, hydrochloride (1:1)
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Record name Isoquinoline, hydrochloride
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Record name Isoquinolinium chloride
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Record name Isoquinoline, hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
300
Citations
JJ Daly, AA Pinkerton… - … Section C: Crystal …, 1987 - scripts.iucr.org
… 1820 ISOQUINOLINIUM NITRATE AND ISOQUINOLINIUM CHLORIDE …
Number of citations: 2 scripts.iucr.org
G Wu, SJ Geib, AL Rheingold… - The Journal of Organic …, 1988 - ACS Publications
… 3-Hexyne reacts with cyclopalladated N-phenylbenzaldimine chloro dimer at 150 C to form the isoquinolinium chloride but at less than half (29%) the yield that is obtained from the …
Number of citations: 126 pubs.acs.org
K Ogino, S Oae - Tetrahedron, 1971 - Elsevier
… IV) 1-amino-iso-quinoline (III) and 2-aminoquinoline N-oxides (IV) were treated similarly with uniformly ‘*O-labeled TsCl and BsCl and I-amino-N-arenesulfonoxyisoquinolinium chloride …
Number of citations: 10 www.sciencedirect.com
Y Kita, K Yamaji, K Higashida… - … A European Journal, 2015 - Wiley Online Library
… We confirmed above that coordination of the chloride anion of isoquinolinium chloride formed an anionic iridium complex (S)-12, which could not hydrogenate 2 a-HCl directly in the …
U Girreser, A Czyrski, TW Hermann - Tetrahedron Letters, 2009 - Elsevier
… Papaverine is a drug that can be easily oxidized to papaverinol, papaveraldine and to recently discovered 2,3,9,10-tetramethoxy-12-oxo-12H-indolo[2,1-a]isoquinolinium chloride. In a …
Number of citations: 11 www.sciencedirect.com
T Kametani, T Katagi - Pharmaceutical Bulletin, 1955 - jstage.jst.go.jp
… ride (II) was assumed to be an isoquinolinium chloride derivative having a >C=FI< bond. Comparing the difference between the hydrochloride (I[) (Fig. 1) and the free base (II a) (Fig. …
Number of citations: 3 www.jstage.jst.go.jp
M Jayaraman, BM Fox, M Hollingshead… - Journal of medicinal …, 2002 - ACS Publications
… -indeno[1,2-c]isoquinolinium Chloride (9a). The amino alcohol … -indeno[1,2-c]isoquinolinium Chloride (9b). In a procedure … ) was converted to the isoquinolinium chloride 9b (0.276 g, 67…
Number of citations: 128 pubs.acs.org
TN Gold, BV Jones - British Veterinary Journal, 1958 - cabdirect.org
A lotion containing 0.25% of this drug gave rapid cure of ringworm [Trichophyton discoides] in cattle, horses, and pigs. With cattle, daily applications for 1 week were followed by 2 …
Number of citations: 4 www.cabdirect.org
F Rahmani, A Darehkordi, M Ramezani… - Synlett, 2018 - thieme-connect.com
A series of novel blue-light-emitting 2H-imidazo[5,1-a]isoquinolinium chloride derivatives were synthesized by the reaction of isoquinoline with trifluoroacetimidoyl chlorides and …
Number of citations: 5 www.thieme-connect.com
JR DIPALMA - Journal of Pharmacology and Experimental …, 1955 - ASPET
N-(4-methoxybenzyl)-isoquinolinium chloride is an aromatic quaternary ammonium compound which has weak ganglionic and neuromuscular blocking effects. Its main action is a …
Number of citations: 3 jpet.aspetjournals.org

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